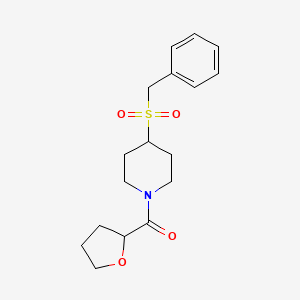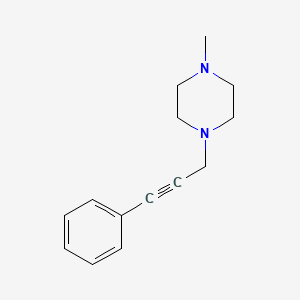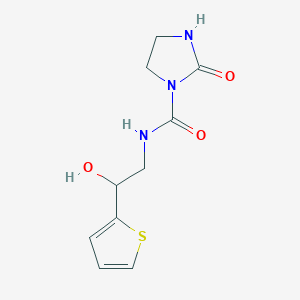
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyclopropyl-1,3-thiazole-5-carboxylic acid” is a heterocyclic compound . It contains a thiazole ring, which is a ring structure composed of one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring in this compound is substituted with a cyclopropyl group at the 4-position and a carboxylic acid group at the 5-position .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7NO2S . The InChI code is 1S/C7H8NO2S/c9-7(10)6-8-5(3-11-6)4-1-2-4/h3-4,11H,1-2H2,(H,9,10) . This indicates that the compound has a cyclopropyl group attached to the 4-position of the thiazole ring and a carboxylic acid group attached to the 5-position .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
A study by Nötzel et al. (2001) reported on the synthesis of 5-spirocyclopropane-annelated thiazoline-4-carboxylates, which are cysteine derivatives incorporating cyclopropyl groups. These compounds can be hydrolyzed to amino acids, showing a method for preparing structures related to 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Nötzel, T. Labahn, M. Es-Sayed*, A. Meijere, 2001.
Research by Sydorenko et al. (2022) described the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one using multicomponent reactions. This study illustrates the versatility of incorporating cyclopropyl and thiazole moieties for designing biologically active molecules Sydorenko, S. Holota, A. Lozynskyi, Y. Konechnyi, V. Horishny, A. Karkhut, S. Polovkovych, O. Karpenko, R. Lesyk, 2022.
Biological Activities and Potential Applications
Li et al. (2015) designed and synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, evaluating their fungicidal and antivirus activities. The study indicated significant biological activities, offering insights into the potential applications of compounds related to this compound in controlling fungi and viruses Li, X. Guo, Z. Fan, Y. Zhang, G. Zong, X. Qian, L.-Y. Ma, L. Chen, Z. Yujie, K. Tatiana, Y. Morzherin, N. Belskaya, 2015.
A study by Muğlu et al. (2020) synthesized novel 1,3,4-thiadiazole derivatives based on thiophene-2-carboxylic acid, testing their antimicrobial activities. The research demonstrates the antimicrobial potential of such derivatives, suggesting the broader applicability of cyclopropyl and thiazole-containing compounds Muğlu, H. Yakan, H. Almabrok Shouaib, 2020.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit xanthine oxidase, a key enzyme involved in purine metabolism . The inhibition of this enzyme can lead to a decrease in the production of uric acid, which can be beneficial in the treatment of conditions like gout .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines . This can lead to a decrease in the production of uric acid, which can be beneficial in the treatment of conditions like gout .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
4-cyclopropyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-5(4-1-2-4)8-3-11-6/h3-4H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZCJVCVKTKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266822-87-0 |
Source


|
| Record name | 4-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2814896.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2814898.png)
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)
![3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2814904.png)
![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2814905.png)

![[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride](/img/structure/B2814909.png)
![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)
